molecular formula C8H6O4 B145375 3,7-dihydroxy-1(3H)-isobenzofuranone CAS No. 135187-63-2

3,7-dihydroxy-1(3H)-isobenzofuranone

Cat. No. B145375
M. Wt: 166.13 g/mol
InChI Key: GOGLITPCMXUGIC-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial and Antioxidant Properties

Chemical Synthesis and Characterization

  • Studies have focused on the synthesis of various derivatives of 3,7-dihydroxy-1(3H)-isobenzofuranone for further exploration of their chemical and biological properties. This includes efforts to synthesize cyclic homologues and to determine their molecular structure through spectroscopic methods and X-ray crystallography (Covarrubias-Zúñiga et al., 2000), (Teixeira et al., 2014).

Potential in Agrochemicals

  • Some studies have explored the potential of isobenzofuranone derivatives as agrochemicals, particularly in their ability to interfere with the growth of various plant species and their application in managing pests (Moraes et al., 2018).

Pharmacological Research

  • The compounds derived from 3,7-dihydroxy-1(3H)-isobenzofuranone have been evaluated for their pharmacological activities, including studies on their interaction with cholesterol biosynthesis and potential as therapeutic agents (Cozzi et al., 1983).

Structural Analyses

  • Detailed structural analyses of isobenzofuranone derivatives have been conducted to understand their chemical properties better. These studies include examining bond lengths, angles, and other molecular characteristics relevant to their chemical behavior and potential applications (Valente et al., 1998).

Safety And Hazards

I couldn’t find specific safety and hazard information for “3,7-dihydroxy-1(3H)-isobenzofuranone”.


properties

IUPAC Name

3,7-dihydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGLITPCMXUGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dihydroxy-1(3H)-isobenzofuranone

Synthesis routes and methods I

Procedure details

3.0 g of 3-hydroxy-7-methoxy-phthalide ]see B. L. Chenard et al., J. Org. Chem. 49, 318 (1984)] are introduced in portions into a suspension of 8.2 g of aluminium trichloride in 50 ml of methylene chloride, the internal temperature being maintained at 27° C. The mixture is stirred at room temperature for a further 5 hours, is then poured into 200 ml of ice-cold 1N hydrochloric acid and extracted three times with 200 ml of ethyl acetate each time. The organic solution is washed with sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the solvent and recrystallisation from ethyl acetate and n-hexane yield pure 3,7-dihydroxyphthalide, m.p. 124°-126° C.
Quantity
3 g
Type
reactant
Reaction Step One
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8.2 g
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reactant
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50 mL
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[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-dihydroxy-1(3H)-isobenzofuranone
Reactant of Route 2
3,7-dihydroxy-1(3H)-isobenzofuranone
Reactant of Route 3
3,7-dihydroxy-1(3H)-isobenzofuranone
Reactant of Route 4
3,7-dihydroxy-1(3H)-isobenzofuranone
Reactant of Route 5
3,7-dihydroxy-1(3H)-isobenzofuranone
Reactant of Route 6
3,7-dihydroxy-1(3H)-isobenzofuranone

Citations

For This Compound
1
Citations
D Mal, P Pahari, SR De - Tetrahedron, 2007 - Elsevier
DBU catalyzed condensation of phthalaldehydic acids and 1,3-diketones has been developed to be a general method for the synthesis of 3-substituted phthalides. This method, in …
Number of citations: 54 www.sciencedirect.com

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